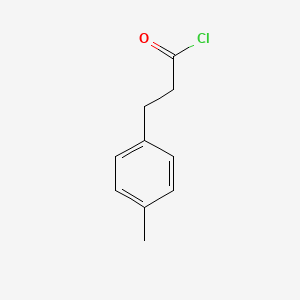

3-(4-Methylphenyl)propanoyl chloride

Übersicht

Beschreibung

3-(4-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions due to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (phenyl group) with a methyl group attached at the 4th position. This is connected to a propanoyl group which has a chloride attached .Chemical Reactions Analysis

As an acyl chloride, this compound is highly reactive. It can undergo nucleophilic addition-elimination reactions with various nucleophiles. For example, it can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

3-(4-Methylphenyl)propanoyl chloride serves as a key intermediate in the enantioselective synthesis of various organic compounds. For instance, Chavda et al. (2006) reported the formation of a compound from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride, where the orientation of carbonyl groups is notably anti to each other (Chavda et al., 2006). This indicates its utility in the preparation of compounds with specific stereochemical configurations.

Catalysis and Reaction Mechanisms

Research on the catalytic properties and reaction mechanisms involving this compound has led to insights into more efficient synthesis processes. He Chong-heng (2010) investigated the rearrangement of 2-(4-methylphenyl)propanoic acid using zinc acetate and cuprous chloride, highlighting the impact of catalysts on the yield of reactions involving related compounds (He Chong-heng, 2010).

Material Science and Polymer Chemistry

In the field of material science, the compound's derivatives have been utilized for the development of novel materials with specific properties. For example, Mikroyannidis et al. (2011) demonstrated the modification of PCBM (phenyl-C61-butyric acid methyl ester), a fullerene derivative, to improve its absorption and electronic energy levels, thus enhancing the efficiency of bulk heterojunction solar cells. This modification process involved the conversion of PCBM to its carboxylic acid form and subsequent reaction with carbonyl chloride (Mikroyannidis et al., 2011).

Wirkmechanismus

Target of Action

It’s known that acid chlorides, such as this compound, are highly reactive and can interact with various biological targets, including proteins and nucleic acids .

Mode of Action

3-(4-Methylphenyl)propanoyl chloride, like other acid chlorides, is highly reactive due to the presence of the acyl chloride functional group. This group can undergo nucleophilic acyl substitution reactions, where the chloride ion is a good leaving group . The compound can react with nucleophiles present in biological systems, leading to various biochemical changes .

Biochemical Pathways

For instance, it could potentially react with amino groups in proteins, altering their structure and function .

Pharmacokinetics

Given its reactivity, it’s likely that the compound would be rapidly metabolized in the body .

Result of Action

Due to its reactivity, it could potentially cause various cellular changes, such as protein modification, which could impact cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by factors such as pH and temperature. Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOVXYKNXDTLTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

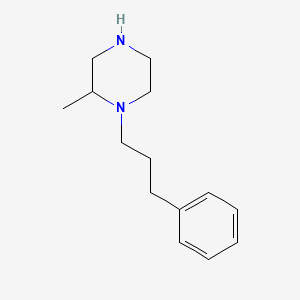

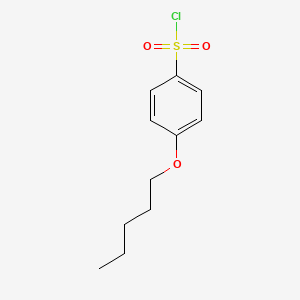

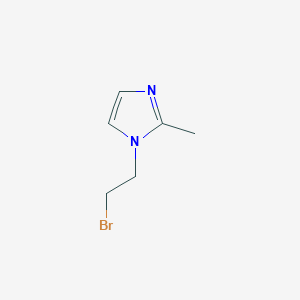

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)

![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)